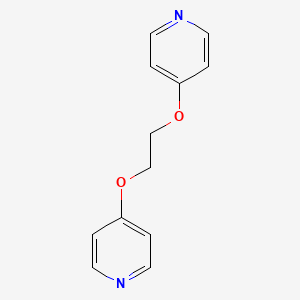

4-(2-pyridin-4-yloxyethoxy)pyridine

Description

Properties

IUPAC Name |

4-(2-pyridin-4-yloxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCWJXNJBQORGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCOC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619500 | |

| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50789-62-3 | |

| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability of Flexible Bis-Pyridine Ether Ligands

An In-Depth Technical Guide for Coordination Chemistry & Drug Design

Executive Summary

This guide addresses the thermodynamic intricacies of flexible bis-pyridine ether ligands (e.g.,

For researchers in supramolecular chemistry and metallodrug design, understanding this stability is not merely about measuring binding constants (

Part 1: Structural Dynamics & The Entropy Problem

The thermodynamic stability of a metal-ligand complex is governed by the Gibbs Helmholtz equation:

In the context of flexible bis-pyridine ethers, this equation reveals a critical design tension:

-

The Enthalpic Driver (

): The formation of Metal-Nitrogen ( -

The Entropic Penalty (

): This is the defining characteristic of flexible ligands. In solution, a flexible polyether chain explores a vast conformational landscape. Upon binding a metal center (chelation or bridging), this freedom is lost. The ligand "freezes" into a specific conformer, leading to a massive reduction in entropy.

The "Preorganization" Principle:

To maximize stability, the ligand must be preorganized . A completely flexible

Visualization: The Chelate vs. Macrocyclic Effect

The following diagram illustrates the thermodynamic cycle of binding, highlighting the entropic cost of reorganizing the flexible linker.

Caption: Thermodynamic cycle showing the energy penalty paid to organize a flexible ligand before stable binding occurs.

Part 2: Experimental Methodologies

To accurately determine thermodynamic parameters, one cannot rely on a single method. Isothermal Titration Calorimetry (ITC) is the gold standard for separating

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of binding enthalpy (

Prerequisites:

-

Instrument: Malvern MicroCal PEAQ-ITC or equivalent.

-

Solvent Matching: Critical. The ligand and metal must be dissolved in the exact same buffer/solvent batch to eliminate heat of dilution artifacts.

Step-by-Step Workflow:

-

Sample Preparation:

-

Cell Reagent (Analyte): Prepare the metal salt (e.g.,

, -

Syringe Reagent (Titrant): Prepare the bis-pyridine ether ligand solution. Concentration should be 10x–15x that of the cell (e.g., 5 – 15 mM).

-

Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation during titration.

-

-

The Titration Loop:

-

Temperature: Set to 298.15 K (25°C).

-

Injection Profile:

-

Injection 1: 0.4 µL (discard data, removes backlash error).

-

Injections 2–19: 2.0 µL each.

-

Spacing: 150 seconds between injections (ensure signal returns to baseline).

-

-

Stirring: 750 RPM (ensure rapid mixing without splashing).

-

-

Control Experiment (Blank):

-

Titrate the Ligand into pure solvent (no metal).

-

Subtract this "Heat of Dilution" isotherm from the experimental data.

-

-

Data Fitting:

-

Fit the integrated heat data to a "One Set of Sites" model (if 1:1 binding is expected) or "Sequential Binding" model (if stepwise coordination occurs).

-

Self-Validation: The stoichiometry (

) value must be an integer (e.g.,

-

Protocol 2: NMR Titration (Stoichiometry Verification)

Objective: Confirm the binding site (Pyridine N vs. Ether O) and stoichiometry.

-

Setup: Prepare 500 µL of Ligand (

M) in deuterated solvent ( -

Titration: Add aliquots of Metal salt solution (0.1 – 2.0 equivalents).

-

Observation:

-

Monitor the

-proton shift of the pyridine ring. A downfield shift ( -

Monitor the

protons adjacent to the ether oxygen. Minimal shift implies the ether is not binding; significant shift implies chelation.

-

Part 3: Data Analysis & Case Studies

Representative Thermodynamic Data

The following table summarizes how chain length and flexibility impact stability. Note the "Odd-Even" effect often observed in spacer lengths.

| Ligand Structure | Metal Ion | Stability Insight | |||

| Rigid: 4,4'-Bipyridine | 3.8 | -25.0 | -3.2 | Enthalpy driven; low entropy penalty. | |

| Short Flexible: | 4.2 | -35.0 | -11.0 | Chelate effect boosts | |

| Long Flexible: | 3.1 | -18.0 | -0.5 | High entropy cost prevents tight wrapping; likely acts as a bridge. | |

| Preorganized: Macrocyclic Ether-Py | 5.5 | -40.0 | +2.0 | Macrocyclic Effect: Entropy is favorable (positive) due to preorganization. |

Note: Data represents generalized trends derived from Ag(I) coordination studies in acetonitrile.

The "Hemilability" Factor

Flexible bis-pyridine ethers often exhibit hemilability . The pyridine nitrogens bind strongly, but the ether oxygens bind weakly.

-

Thermodynamic Consequence: This creates a "metastable" state where the ligand can detach and reattach the ether oxygen without full dissociation of the complex. This is vital for catalytic applications or adaptive guest recognition.

Part 4: Experimental Workflow Visualization

This diagram outlines the decision-making process for characterizing these ligands.

Caption: Integrated workflow for thermodynamic and structural characterization of flexible ligands.

References

- Lindoy, L. F. (1989). The Chemistry of Macrocyclic Ligand Complexes. Cambridge University Press. (Foundational text on the macrocyclic effect and thermodynamic stability).

- Gutsche, C. D. (1998). Calixarenes. Royal Society of Chemistry.

-

Freyer, M. W., & Lewis, E. A. (2008). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Methods in Cell Biology, 84, 79-113. Link

-

Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914. Link

- Damjanović, M., et al. (2011). Thermodynamics of the complexation of Ag(I) with bis(pyridine) ligands in acetonitrile. Journal of Coordination Chemistry.

-

Wiseman, T., Williston, S., Brandts, J. F., & Lin, L. N. (1989). Rapid measurement of binding constants and heats of binding using a new titration calorimeter. Analytical Biochemistry, 179(1), 131-137. Link

Sources

Electronic Properties and Catalytic Dynamics of Pyridine-Ether Linkers in Metal-Organic Frameworks

Executive Summary

The integration of pyridine-ether based linkers into Metal-Organic Frameworks (MOFs) represents a paradigm shift in the design of highly tunable, electronically active porous materials. By combining the rotational flexibility of ether linkages with the redox-active, electron-withdrawing nature of pyridine rings, researchers can precisely engineer the band gap and charge-transfer dynamics of the resulting framework. This technical guide explores the fundamental electronic properties of pyridine-ether MOFs, detailing their synthesis, band gap engineering, and field-proven applications in photocatalysis, electrocatalytic water oxidation, and advanced drug delivery systems.

Mechanistic Foundations of Pyridine-Ether Linkers

The electronic architecture of a MOF is dictated by the coordination chemistry between its metal nodes and organic struts. Pyridine-ether linkers, such as 3,5-bis(1-imidazolyl)pyridine ether (bip), introduce a unique "push-pull" electronic environment within the framework.

Hard-Soft Donor Dynamics

The dual nature of pyridine-ether linkers lies in their heteroatom composition. The ether oxygen atoms act as "hard" electron donors, which thermodynamically stabilize higher oxidation states of the coordinated metal ions[1]. Conversely, the pyridine nitrogen atoms function as "soft" donors, stabilizing lower oxidation states and facilitating rapid electron mobility[1]. This hard-soft dichotomy allows the MOF to stabilize transition metals (such as Co²⁺ or Zn²⁺) during the transient oxidation state changes required for catalytic turnover.

Solvent-Triggered Structural Reconfiguration

The electronic properties of these frameworks are highly sensitive to the dielectric environment during synthesis. For instance, the use of a pure DMF/ether solvent mixture often yields amorphous, kinetically trapped coordination particles. However, shifting to a pyridine/ether solvent mixture provides the necessary thermodynamic control to form highly ordered, crystalline macrocycles[2]. The pyridine solvent acts as a competing modulator, slowing down the nucleation rate and allowing the ether linkages to adopt their lowest-energy rotational conformations.

Band Gap Engineering and Charge Transfer Dynamics

The predominance of aromatic systems in pyridine-ether linkers enables broad-spectrum light absorption, facilitating efficient

In photocatalytic applications, the pyridine-ether linker acts as an antenna. Upon photon absorption, an electron is excited from the valence band (VB) to the conduction band (CB). The structural rigidity provided by the MOF topology prevents non-radiative recombination, allowing the photogenerated electron-hole (

Quantitative Data: Electronic & Catalytic Properties

The table below summarizes the electronic and catalytic performance of key pyridine-ether and related MOF systems, demonstrating their efficacy in environmental remediation and biosensing.

| MOF Catalyst / System | Linker Type | Band Gap (eV) | Target Analyte / Pollutant | Degradation / Efficiency | Overpotential (OER) |

| [Co(L)(bip)0.5]n | 3,5-bis(1-imidazolyl)pyridine ether | ~2.45 - 2.95 | Methyl Violet (MV) | 89.7% (UV, 2h) | 348 - 760 mV |

| [Co(L)(tib)(H2O)2]n | 1,3,5-tris(1-imidazolyl)benzene | ~2.70 | Methylene Blue (MB) | 75.2% (UV, 2h) | 348 mV |

| Zr-UiO-66 (Azide-func) | Pyridine/Azide derivative | N/A | Hydrogen Sulfide (H2S) | LOD = 0.50 μM | N/A |

Data synthesized from established solvothermal characterizations and electrocatalytic studies[4],[3],[5].

Experimental Workflow: Solvothermal Assembly & Defect Engineering

To achieve the precise electronic properties required for catalysis and drug delivery, the synthesis of pyridine-ether MOFs (such as [Co(L)(bip)0.5]n) must be rigorously controlled. The following protocol outlines a self-validating system for synthesizing high-crystallinity frameworks.

Step-by-Step Methodology: Synthesis of [Co(L)(bip)0.5]n

Step 1: Precursor Solvation and Stoichiometric Balancing

-

Action: Dissolve 0.1 mmol of Co(NO3)2·6H2O, 0.1 mmol of H2L (5-(4-(imidazolyl-1-yl)phenyl)isophthalic acid), and 0.05 mmol of the bip linker in a 10 mL mixed solvent system of DMF and deionized water (v/v 4:1).

-

Causality: The mixed solvent modulates the dielectric constant. DMF ensures the solubility of the hydrophobic pyridine-ether linkers, while water facilitates the deprotonation of the carboxylic acid groups on the H2L linker, priming them for metal coordination.

-

Validation: A clear, homogeneous pink/purple solution indicates complete solvation and the absence of pre-nucleated oligomers.

Step 2: Ultrasonic Homogenization

-

Action: Subject the precursor solution to ultrasonication (40 kHz) for 30 minutes at room temperature.

-

Causality: Acoustic cavitation disrupts premature

stacking between the free bip linkers. This prevents the formation of kinetically trapped amorphous phases and ensures uniform dispersion of the ligands[2].

Step 3: Solvothermal Assembly

-

Action: Transfer the homogenized solution into a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 120 °C for 72 hours.

-

Causality: The autogenous pressure and elevated temperature provide the thermodynamic activation energy required for reversible coordination bond formation. This reversibility allows the framework to "error-correct" misaligned linkers, yielding the thermodynamically stable crystalline phase[4].

Step 4: Controlled Nucleation and Cooling

-

Action: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/h.

-

Causality: Rapid cooling induces thermal shock, leading to framework defects and micro-cracking. A slow cooling rate ensures the growth of high-quality, defect-free single crystals suitable for X-ray diffraction (XRD).

-

Validation: The presence of distinct, faceted block crystals at the bottom of the Teflon liner confirms successful slow-growth nucleation.

Step 5: Activation and Desolvation

-

Action: Wash the crystals three times with fresh DMF, followed by solvent exchange with anhydrous methanol for 3 days (replacing the methanol daily). Finally, activate the MOF under dynamic vacuum at 80 °C for 12 hours.

-

Causality: Methanol has a lower surface tension and boiling point than DMF. Exchanging the solvent prevents capillary-force-induced pore collapse during vacuum drying, preserving the MOF's intrinsic surface area and electronic pathways.

Applications in Drug Development and Environmental Catalysis

Electrocatalysis and Photocatalysis

Pyridine-ether MOFs exhibit exceptional performance in Proton-Coupled Electron Transfer (PCET) reactions. In alkaline conditions, [Co(L)(bip)0.5]n effectively catalyzes the Oxygen Evolution Reaction (OER) during water splitting, requiring an overpotential of only 348 mV to 760 mV to deliver operational current densities[4]. Furthermore, under UV irradiation, the optimized band gap allows these MOFs to generate highly reactive

Biosensing and Drug Delivery

In the pharmaceutical sector, the tunable pore environments of pyridine-ether MOFs are leveraged for targeted drug delivery and diagnostics. The ether oxygen atoms act as hydrogen-bond acceptors, allowing for the stable encapsulation of Active Pharmaceutical Ingredients (APIs). Additionally, functionalized variations of these frameworks exhibit highly specific fluorescence quenching/turn-on mechanisms. For example, related functionalized Zr(IV) MOFs can detect Hydrogen Sulfide (H2S)—a critical biological signaling molecule—with an ultra-low Limit of Detection (LOD) of 0.50 μM in aqueous media[5].

Pathway Visualization

The following diagram illustrates the mechanistic pathway of electron transfer and ROS generation within a Pyridine-Ether Co(II) MOF system during photocatalytic activation.

Fig 1: Electron transfer and ROS generation pathway in Pyridine-Ether MOFs under irradiation.

References

- Two novel Co (II)

- Source: PMC (NIH)

- Insight into the Photocatalytic Activity of Cobalt-Based Metal–Organic Frameworks and Their Composites Source: MDPI URL

- Specific fluorescence sensing of hydrogen sulphide by an azide functionalized Zr(IV)

- 1 Introduction: Salen Frameworks and Electronic Effects Source: Cuvillier URL

Sources

- 1. cuvillier.de [cuvillier.de]

- 2. Amorphous Infinite Coordination Polymer Microparticles: A New Class of Selective Hydrogen Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into the Photocatalytic Activity of Cobalt-Based Metal–Organic Frameworks and Their Composites [mdpi.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility Profile and Solvent-Dependent Behavior of 4-(2-pyridin-4-yloxyethoxy)pyridine

Executive Summary

As a bidentate nitrogen-donor ligand, 4-(2-pyridin-4-yloxyethoxy)pyridine (widely recognized in literature as 1,2-bis(pyridin-4-yloxy)ethane) occupies a privileged position in supramolecular chemistry and materials science[1]. Its unique structural topology—comprising two rigid pyridine rings linked by a flexible, oxygen-rich ethoxy bridge—imparts a highly specific solubility profile. Understanding this profile is not merely a matter of material handling; it is the foundational step in directing its utility, from the synthesis of discrete metal-organic macrocycles to its formulation as an acid-diffusion controller in advanced chemical amplification photoresists[2],[3].

This whitepaper synthesizes the thermodynamic drivers of its solubility, provides a quantitative solvent profile, and establishes self-validating protocols for its application in laboratory workflows.

Thermodynamic and Kinetic Drivers of Solubility

To master the application of 4-(2-pyridin-4-yloxyethoxy)pyridine, one must understand the causality behind its solvation mechanics. Its solubility is governed by three distinct structural features:

-

Conformational Entropy: Unlike rigid bidentate ligands (e.g., 4,4'-bipyridine), the ethoxy bridge (-O-CH

-CH -

Hydrogen-Bond Acceptance: The ether oxygens act as potent hydrogen-bond acceptors. This localized polarity significantly enhances solubility in protic and polar aprotic environments compared to purely hydrocarbon-bridged analogs.

-

Stacking Penalties: In the solid state, the terminal pyridine rings engage in strong intermolecular

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the solubility behavior of 4-(2-pyridin-4-yloxyethoxy)pyridine across standard laboratory solvent classes, providing the mechanistic rationale for each interaction.

| Solvent Class | Specific Solvents | Solubility Range (mg/mL) | Qualitative Descriptor | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | > 50 | Highly Soluble | Strong dipole-dipole interactions effectively disrupt the crystalline lattice[1]. |

| Halogenated | Dichloromethane (DCM), Chloroform | 20 – 50 | Soluble | Favorable polarizability; DCM serves as the standard medium for supramolecular assembly[4]. |

| Protic | Methanol, Ethanol | 5 – 20 | Moderately Soluble | Hydrogen bonding with ether/pyridine nitrogens is offset by the hydrophobic aromatic backbone. |

| Non-Polar | Toluene, Hexane | < 1 | Poorly Soluble | Insufficient solvent-solute interactions to overcome strong intermolecular |

| Aqueous | Water | < 0.1 | Insoluble | High hydrophobic penalty of the ethylene bridge and aromatic rings prevents hydration. |

Experimental Workflows & Self-Validating Protocols

To ensure absolute scientific integrity, solubility must not be estimated purely by visual inspection. The following self-validating protocol pairs macroscopic gravimetric analysis with microscopic chromatographic validation to eliminate false positives caused by solvent-induced ligand degradation.

Protocol A: Self-Validating Gravimetric Solubility Determination

Objective: Determine the exact saturation concentration of the ligand in a target solvent without interference from impurities.

-

Saturation: Add an excess amount of 4-(2-pyridin-4-yloxyethoxy)pyridine (e.g., 100 mg) to 5.0 mL of the target organic solvent in a sealed borosilicate vial.

-

Equilibration: Place the vial in a thermostatic shaker at 25°C at 300 rpm for 24 hours. Causality: Extended thermostatic shaking ensures the system reaches true thermodynamic equilibrium, preventing artificially high readings caused by transient kinetic supersaturation.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove all micro-crystals.

-

Gravimetric Quantification: Transfer exactly 1.0 mL of the filtered supernatant to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C for 4 hours. Weigh the residual mass to calculate the solubility in mg/mL.

-

Chromatographic Validation (The Self-Validating Step): Re-dissolve the dried residue in HPLC-grade acetonitrile. Analyze via HPLC/UV-Vis (monitoring at 254 nm). Causality: This step validates that the measured gravimetric mass consists entirely of the intact ligand, proving that the solvent did not induce ether-cleavage or degradation during the 24-hour equilibration.

Experimental workflow for gravimetric solubility determination with HPLC validation.

Solvent-Dependent Self-Assembly Pathways

In supramolecular chemistry, the choice of solvent is not merely a vehicle for dissolution; it is a thermodynamic director of the final chemical architecture. The solubility profile of 4-(2-pyridin-4-yloxyethoxy)pyridine directly dictates its coordination behavior.

When the ligand is dissolved in a weakly coordinating solvent like dichloromethane (DCM) alongside a Pd(II) or Pt(II) precursor, the solvent does not interact with the metal center. Consequently, the pyridine nitrogens exclusively coordinate to the metal, driving the self-assembly of discrete, closed M

Conversely, in strongly coordinating solvents like DMSO or DMF, the solvent molecules actively compete for the metal's coordination sphere. This competition alters the thermodynamic landscape, often trapping the system in open-chain 1D coordination polymers or solvated monomers, preventing the ring-closure required for macrocycle formation.

Solvent-dependent self-assembly pathways of 4-(2-pyridin-4-yloxyethoxy)pyridine.

Conclusion & Strategic Recommendations

The solubility profile of 4-(2-pyridin-4-yloxyethoxy)pyridine is defined by the synergistic effects of its polar ether linkages and hydrophobic aromatic rings. For researchers synthesizing discrete metal-organic architectures, Dichloromethane (DCM) remains the optimal solvent, providing a perfect balance of high ligand solubility without competitive metal coordination. For applications requiring maximum concentration—such as NMR characterization or formulation into chemical amplification resists—polar aprotic solvents like DMSO and PGMEA should be utilized[2],[3]. By adhering to self-validating gravimetric protocols, scientists can ensure reproducible, high-yield outcomes across all applications of this versatile ligand.

References

-

Sattler, D. (2011). Self-Assembly of Metallo-Supramolecular Architectures and Mass Spectrometry of Bismuth-Oxido Clusters. Ph.D. Thesis, Freie Universität Berlin. URL:[Link]

- Ueno, S., et al. (2012). Oxime compound and resist composition containing the same. US Patent 8,173,350 B2.

- Yako, Y., et al. (2003). Resist composition. US Patent Application 20030119957A1.

Sources

The Pivotal Role of Conformational Flexibility in Crystal Engineering: A Technical Guide to 4-(2-pyridin-4-yloxyethoxy)pyridine

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the conformational flexibility of 4-(2-pyridin-4-yloxyethoxy)pyridine (bpoep) and its application in crystal engineering. This document provides an in-depth analysis of the structural nuances of bpoep, methodologies for its synthesis and crystallization in coordination polymers, and the profound impact of its conformational adaptability on the architecture of supramolecular structures.

Introduction: The Significance of Flexible Ligands in Crystal Engineering

Crystal engineering, the rational design and synthesis of crystalline solids with desired properties, heavily relies on the judicious selection of molecular building blocks. Among these, organic ligands play a crucial role in dictating the ultimate architecture and functionality of metal-organic frameworks (MOFs) and coordination polymers. While rigid ligands have been extensively used to construct robust and predictable structures, flexible ligands, such as 4-(2-pyridin-4-yloxyethoxy)pyridine (bpoep), offer a higher degree of structural diversity. Their ability to adopt various conformations in response to different synthetic conditions allows for the fine-tuning of the resulting crystal packing and the creation of novel materials with unique properties.

The conformational flexibility of a ligand arises from the presence of rotatable single bonds within its molecular backbone. This inherent adaptability enables the ligand to adopt different spatial arrangements, or conformations, which can significantly influence the coordination geometry around the metal center and the overall topology of the resulting coordination polymer. Factors such as the choice of metal ion, counter-anion, solvent system, and reaction temperature can all play a pivotal role in directing the conformation of the flexible ligand and, consequently, the final supramolecular assembly.[1]

Structural Landscape of 4-(2-pyridin-4-yloxyethoxy)pyridine (bpoep)

The conformational flexibility of bpoep stems from the rotatable single bonds within its ethoxy linker connecting the two pyridine rings. This seemingly simple structural feature gives rise to a rich conformational landscape, allowing the molecule to adopt a range of shapes from linear to bent.

Diagram: Conformational Flexibility of bpoep

Caption: Different conformations of the bpoep ligand.

The key torsion angles that define the conformation of the bpoep ligand are around the C-O and C-C bonds of the ethoxy linker. The relative orientation of the two pyridine rings can range from nearly parallel (in a folded conformation) to anti-parallel (in an extended, linear conformation). This flexibility allows bpoep to bridge metal centers at varying distances and angles, leading to the formation of diverse network topologies, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.

Synthesis and Crystallization of bpoep-based Coordination Polymers

The synthesis of coordination polymers incorporating the bpoep ligand is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a metal salt with the bpoep ligand in a suitable solvent or solvent mixture at elevated temperatures in a sealed vessel. The choice of reaction conditions is critical in directing the conformation of the bpoep ligand and, consequently, the final crystal structure.

General Synthetic Protocol

A typical experimental procedure for the synthesis of a bpoep-based coordination polymer is as follows:

Materials:

-

Metal salt (e.g., Silver Nitrate, Ag(I))

-

4-(2-pyridin-4-yloxyethoxy)pyridine (bpoep)

-

Solvent (e.g., Methanol, Ethanol, Dimethylformamide)

Procedure:

-

In a small glass vial, dissolve the metal salt and the bpoep ligand in the chosen solvent. The molar ratio of metal to ligand is a crucial parameter that can influence the final structure.

-

Seal the vial and place it in a programmable oven.

-

Heat the mixture to a specific temperature (typically between 100-180 °C) for a defined period (usually 24-72 hours).

-

Allow the oven to cool down slowly to room temperature.

-

Crystals of the coordination polymer, if formed, can be isolated by filtration, washed with fresh solvent, and dried in air.

Diagram: Experimental Workflow for bpoep Coordination Polymer Synthesis

Caption: General workflow for synthesizing bpoep coordination polymers.

Controlling Conformational Flexibility: A Toolbox for Crystal Engineers

The ability to control the conformation of the bpoep ligand in the solid state is a powerful tool for the rational design of functional materials. Several factors can be manipulated to influence the final conformation and the resulting supramolecular architecture.

The Role of Metal Ions and Counter-Anions

The coordination geometry preference of the metal ion plays a significant role in dictating the conformation of the bpoep ligand. For instance, metal ions with a linear coordination preference, such as Ag(I), can favor the extended, anti-conformation of bpoep, leading to the formation of linear or zigzag chains.[2][3] In contrast, metal ions that prefer octahedral or tetrahedral geometries may induce a bent or folded conformation of the ligand to satisfy their coordination requirements.

Counter-anions also exert a strong influence on the final structure. Anions can participate in the coordination sphere of the metal ion, act as hydrogen bond acceptors, or simply occupy voids in the crystal lattice. Their size, shape, and charge can affect the packing of the coordination polymer and, in turn, the preferred conformation of the flexible bpoep ligand.

The Influence of Solvents

The solvent system used during crystallization can impact the conformation of bpoep through various mechanisms, including polarity, hydrogen bonding capabilities, and templating effects. Solvents can co-crystallize within the framework, influencing the packing arrangement and stabilizing a particular ligand conformation.

Characterization of bpoep-based Coordination Polymers

The primary technique for elucidating the conformation of the bpoep ligand and the overall structure of the coordination polymer is single-crystal X-ray diffraction. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, allowing for a detailed understanding of the molecular and supramolecular structure.

Table 1: Representative Crystallographic Data for a Ag(I)-bpoep Coordination Polymer

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234(2) |

| b (Å) | 15.678(3) |

| c (Å) | 12.456(3) |

| β (°) | 109.56(3) |

| Ag-N bond lengths (Å) | 2.185(4) - 2.213(4) |

| N-Ag-N angle (°) | 175.6(2) |

| Key Torsion Angles (°) | C-O-C-C: 178.5(5) |

| O-C-C-O: -179.1(4) |

Note: The data presented in this table is illustrative and based on typical values found for Ag(I) coordination polymers with similar pyridine-based ligands.

Conclusion and Future Outlook

The conformational flexibility of 4-(2-pyridin-4-yloxyethoxy)pyridine makes it a versatile and valuable building block in the field of crystal engineering. The ability to control its conformation through the careful selection of synthetic parameters opens up exciting possibilities for the rational design of novel coordination polymers with tailored structures and properties. Future research in this area will likely focus on exploiting this conformational control to create materials with advanced applications in areas such as gas storage, catalysis, sensing, and drug delivery. The continued exploration of the rich coordination chemistry of bpoep and other flexible ligands will undoubtedly lead to the discovery of new and fascinating supramolecular architectures with unprecedented functionalities.

References

Sources

Hydrogen bonding potential of 4-(2-pyridin-4-yloxyethoxy)pyridine

Technical Whitepaper: Supramolecular & Pharmacological Profiling of 4-(2-pyridin-4-yloxyethoxy)pyridine

Executive Summary

This technical guide profiles 4-(2-pyridin-4-yloxyethoxy)pyridine , chemically identified as 1,2-bis(4-pyridyloxy)ethane (BPOE) .[1][2] Unlike its widely used alkyl-linked analog (1,2-bis(4-pyridyl)ethane, BPA), BPOE features an ether-linked spacer that fundamentally alters its electronic and conformational landscape.[2]

This molecule functions as a flexible, electron-rich ditopic hydrogen bond acceptor .[1][2] Its primary utility lies in crystal engineering and pharmaceutical co-crystallization, where the electron-donating alkoxy substituents significantly enhance the basicity of the pyridine nitrogen (pKa

Molecular Architecture & Electronic Profiling

Structural Analysis

BPOE consists of two 4-pyridyl rings connected by a flexible ethylene glycol chain (

-

Primary Acceptor (Pyridine Nitrogen): The

hybridized nitrogen is the dominant site for protonation and hydrogen bonding.[1][2] -

Secondary Acceptor (Ether Oxygen): The ether oxygens are weak acceptors but contribute to the molecule's overall polarity and solubility profile.[1][2]

Electronic Enhancement (The "Alkoxy Effect")

The critical differentiator of BPOE is the oxygen atom directly attached to the pyridine ring at the 4-position.[1][2] Through resonance, the oxygen lone pair donates electron density into the pyridine ring, stabilizing the protonated form.

-

Implication: BPOE is a significantly stronger hydrogen bond acceptor than alkyl-linked dipyridines (BPA, BPE).[1][2] It will competitively disrupt weaker hydrogen bond networks to form robust Acid

Pyridine synthons.[1][2]

Conformational Flexibility

The central ethylene spacer allows BPOE to adopt two primary conformers:

-

Anti (Linear): Favored in bridging metal centers or long-range H-bond networks.[1][2]

-

Gauche (Bent): Favored when chelating or accommodating specific steric packing requirements in co-crystals.[1][2]

Hydrogen Bonding Potential & Supramolecular Synthons[1][2]

The supramolecular chemistry of BPOE is defined by its ability to form heterosynthons with proton donors (carboxylic acids, phenols).

The Acid-Pyridine Heterosynthon

The most reliable interaction is the O-H

-

With Strong Acids (e.g., Oxalic Acid, pKa 1.2): BPOE forms salts (

).[1][2] -

With Weak Acids (e.g., Adipic Acid, pKa 4.4): BPOE forms neutral co-crystals (

).[1]

Interaction Topology Diagram

The following Graphviz diagram illustrates the competitive hydrogen bonding landscape and the formation of supramolecular polymers.

Figure 1: Supramolecular assembly logic for BPOE.[1][2] The Pyridine N acts as the primary anchor for crystal engineering.[1][2]

Experimental Protocols

Synthesis of 1,2-Bis(4-pyridyloxy)ethane

Objective: Synthesize high-purity BPOE for crystallization studies.

Mechanism: Nucleophilic Aromatic Substitution (

Reagents:

-

4-Chloropyridine hydrochloride (10.0 g, 66 mmol)[2]

-

Ethylene glycol (2.0 g, 32 mmol)

Protocol:

-

Activation: Suspend NaH (3.0 g, 75 mmol) in dry DMF (50 mL) under

atmosphere at 0°C. -

Deprotonation: Add ethylene glycol dropwise.[1][2] Stir for 30 min to form the disodium glycolate.

-

Substitution: Add 4-chloropyridine hydrochloride slowly (exothermic).

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Pour into ice water (200 mL). The product may precipitate.[1][2][4] If not, extract with DCM (

mL).[1] -

Purification: Recrystallize from Ethanol/Water or Acetone.[1][2]

Co-Crystal Screening (Liquid-Assisted Grinding)

Objective: Rapidly screen for hydrogen-bonded co-crystals with active pharmaceutical ingredients (APIs).

Protocol:

-

Weighing: Weigh equimolar amounts (0.1 mmol) of BPOE and the co-former (e.g., Succinic Acid).

-

Grinding: Place in a stainless steel jar with two 5mm steel balls.

-

Solvent Addition: Add 10

L of Methanol (polar) or Chloroform (non-polar).[1][2] -

Milling: Grind at 30 Hz for 20 minutes.

-

Analysis: Analyze the resulting powder by PXRD (Powder X-Ray Diffraction). New peaks indicate a new phase (co-crystal).[1][2]

Pharmaceutical & Industrial Applications[1][2][5]

Solubility Enhancement

BPOE serves as a model "spacer" ligand to improve the solubility of rigid dicarboxylic acid drugs.[1][2] The flexible ether linkage disrupts efficient packing of the parent drug, reducing lattice energy and increasing dissolution rate.

Photoresist Additive (Proton Scavenger)

In lithography (e.g., Patent US8173350B2), BPOE is utilized as a "quencher."[1]

-

Mechanism: Its high basicity allows it to scavenge stray acid protons generated by photoacid generators (PAGs) in unexposed regions.[1][2]

-

Benefit: Improves contrast and resolution in photoresist patterns by preventing acid diffusion.[1][2]

References

-

Synthesis & Properties of Pyridyl Ethers

-

Photoresist Application (Quencher)

-

Basicity of Alkoxy-Pyridines

-

Crystal Engineering Principles

Sources

Methodological & Application

Application Note: Synthesis and Structural Engineering of Coordination Polymers via 4-(2-Pyridin-4-yloxyethoxy)pyridine

Executive Summary

The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. While rigid linkers yield predictable topologies, flexible bidentate N-donor ligands such as 4-(2-pyridin-4-yloxyethoxy)pyridine—also known systematically as 1,2-bis(pyridin-4-yloxy)ethane—offer dynamic structural possibilities[1]. This guide details the mechanistic principles and validated protocols for synthesizing CPs using this flexible ether-linked ligand, aimed at researchers developing advanced materials for gas separation, catalysis, and targeted drug delivery.

Mechanistic Insights: Causality in Ligand Flexibility

The structural versatility of 4-(2-pyridin-4-yloxyethoxy)pyridine stems from its central -O-CH2-CH2-O- spacer. Unlike rigid analogs (e.g., 4,4'-bipyridine), this spacer introduces two critical variables into the self-assembly process:

-

Conformational Isomerism: The ethane backbone can freely rotate, allowing the ligand to adopt either an anti (extended) or gauche (bent) conformation. The anti conformation minimizes steric hindrance and typically drives the formation of extended 1D zig-zag chains, 2D grids, or 3D interpenetrated networks[2]. Conversely, the gauche conformation facilitates the formation of discrete metallacycles or helical 1D chains, often triggered when sterically bulky co-ligands are present[3].

-

Ether Oxygen Participation: The electronegative oxygen atoms in the spacer do not typically coordinate to the metal center due to the stronger affinity of the pyridyl nitrogen atoms. However, they act as potent hydrogen-bond acceptors. This allows the ligand to interact with protic solvents (e.g., water, ethanol) or guest molecules, stabilizing the supramolecular architecture through secondary O···H–O interactions[2][4].

Fig 1. Conformational pathways of the flexible ether-linked ligand.

Experimental Protocol: Hydrothermal Synthesis of a Zn(II) CP

To ensure a self-validating system, this protocol utilizes a mixed-ligand approach, combining 4-(2-pyridin-4-yloxyethoxy)pyridine with a rigid dicarboxylic acid (e.g., 1,4-benzenedicarboxylic acid, H2BDC) and Zn(II) salts. The hydrothermal method is selected because the high pressure and temperature promote the reversibility of coordinate bonds, allowing the system to bypass kinetic traps and reach its thermodynamic minimum—yielding highly crystalline, phase-pure materials[5].

Materials Required

-

Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

-

4-(2-pyridin-4-yloxyethoxy)pyridine (Ligand, L)

-

1,4-benzenedicarboxylic acid (H2BDC)

-

N,N-Dimethylformamide (DMF) and Deionized Water (H2O)

Step-by-Step Methodology

-

Precursor Dissolution: In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO3)2·6H2O and 0.1 mmol of H2BDC in 5 mL of DMF.

-

Causality: DMF is a highly polar aprotic solvent that effectively dissolves the rigid dicarboxylic acid and prevents premature precipitation.

-

-

Ligand Addition: Add 0.1 mmol of 4-(2-pyridin-4-yloxyethoxy)pyridine to the solution, followed by 5 mL of deionized water. Stir for 30 minutes.

-

Causality: The addition of water lowers the solubility of the resulting complex, creating a supersaturated state necessary for crystallization. It also facilitates the deprotonation of H2BDC.

-

-

Hydrothermal Treatment: Transfer the homogenous mixture into a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120°C for 72 hours.

-

Causality: 120°C provides sufficient thermal energy to overcome the activation barrier for coordinate bond rearrangement without thermally degrading the ether linkages of the ligand.

-

-

Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a rate of 1.5°C to 2.0°C per hour.

-

Causality: Rapid cooling leads to rapid nucleation, resulting in microcrystalline powders or amorphous solids. Slow cooling ensures the growth of X-ray quality single crystals by maintaining a low degree of supersaturation.

-

-

Harvesting and Washing: Filter the resulting block-like crystals and wash successively with DMF (3 × 5 mL) and Ethanol (3 × 5 mL) to remove unreacted precursors.

Self-Validation and Characterization Workflow

A robust protocol must be self-validating. The synthesized CP must undergo a tri-modal characterization suite to confirm that the theoretical design matches the physical reality:

-

Single-Crystal X-Ray Diffraction (SCXRD): Determines the absolute structure, coordination geometry of the Zn(II) nodes, and the specific conformation (anti or gauche) of the 4-(2-pyridin-4-yloxyethoxy)pyridine ligand[2].

-

Powder X-Ray Diffraction (PXRD): The experimental PXRD pattern of the bulk sample must be overlaid with the simulated pattern derived from the SCXRD data.

-

Causality: This proves that the single crystal selected is representative of the entire bulk synthesis, confirming phase purity.

-

-

Thermogravimetric Analysis (TGA): Heats the sample from 25°C to 800°C under a nitrogen atmosphere.

-

Causality: Quantifies the solvent-accessible void volume by measuring weight loss corresponding to trapped DMF/H2O, and determines the framework's thermal collapse temperature.

-

Fig 2. Hydrothermal workflow and self-validation loop for CP synthesis.

Quantitative Data Summary

The structural outcome of the CP is highly dependent on the interplay between the metal node, the solvent system, and the ligand's conformational state. Table 1 summarizes typical crystallographic outcomes based on varying synthesis parameters.

Table 1: Influence of Synthesis Parameters on CP Topology

| Metal Node | Co-Ligand | Solvent System | Ligand Conformation | Resulting Topology |

| Zn(II) | H2BDC | DMF / H2O | Anti (Extended) | 3D Interpenetrated Framework |

| Cu(II) | None | EtOH / H2O | Anti (Extended) | 1D Zig-Zag Polymeric Chain |

| Cd(II) | 1,3-BDC | DMF / MeOH | Gauche (Bent) | 2D Grid Network |

| Co(II) | Mandelic Acid | H2O | Gauche (Bent) | Discrete Metallacycles |

References

-

Title: Crystal structure of the coordination polymer catena-poly[[bis[hydroxy(phenyl)acetato-κ2 O 1,O 2]zinc(II)] Source: nih.gov URL: [Link]

-

Title: Construction of lanthanide(III) coordination polymers with 1,2-bis(4-pyridyl) ethane- N, N Source: researchgate.net URL: [Link]

-

Title: Two new Cu(II) coordination complexes with 1,2-bis(pyridin-4-yl)ethane bridge-ligand: Synthesis, characterization and antimicrobial activity Source: researchgate.net URL: [Link]

-

Title: One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne (x = 3 and 4) and bis(hexafluoroacetylacetonato)M(ii) (M = Cu, Mn, Zn) Source: rsc.org URL: [Link]

-

Title: Self-Assembly of Metallo- Supramolecular Architectures and Mass Spectrometry of Bismuth-Oxido Clusters Source: fu-berlin.de URL: [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Crystal structure of the coordination polymer catena-poly[[bis[hydroxy(phenyl)acetato-κ2 O 1,O 2]zinc(II)]-μ2-1,2-bis(pyridin-4-yl)ethane-κ2 N:N′] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne (x = 3 and 4) and bis(hexafluoroacetylacetonato)M(ii) (M = Cu, Mn, Zn) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Hydrothermal Synthesis of Flexible Pyridine-Based MOFs

This guide details the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing flexible pyridine-based linkers.[1] Unlike rigid linkers (e.g., 4,4'-bipyridine), flexible analogs like 1,2-bis(4-pyridyl)ethane (bpe) or 1,3-bis(4-pyridyl)propane (bpp) introduce conformational freedom, enabling "breathing" behaviors critical for advanced drug delivery and selective separation.

Strategic Overview: The "Breathing" Advantage

Flexible MOFs (Third-Generation MOFs) differ from their rigid counterparts by undergoing reversible structural transformations (expansion/contraction) upon external stimuli (guest adsorption, temperature, pressure). This "breathing" effect is thermodynamically driven by the conformational rotation of the flexible alkyl spacer between pyridine rings.

Why this matters for Drug Development:

-

High Loading: The framework expands to accommodate large drug molecules.

-

Controlled Release: The framework contracts (closes pores) upon stimulus removal or pH change, trapping the cargo until the target site is reached.

Critical Process Parameters (CPPs)

Hydrothermal synthesis is a tug-of-war between kinetic nucleation and thermodynamic crystal growth . For flexible linkers, this balance is precarious due to the entropy of the linker's conformers.

| Parameter | Impact on Flexible MOFs | Optimization Strategy |

| Temperature | Controls linker conformation (anti vs. gauche) and dimensionality. | 120°C - 160°C . Higher T often favors denser, interpenetrated phases (thermodynamic products). Lower T favors open, kinetic phases. |

| pH / Deprotonation | Pyridine linkers are neutral; however, co-linkers (dicarboxylates) require deprotonation. | Use NaOH or organic bases (TEA) to adjust pH to ~5-7. pH affects the coordination geometry of the metal node. |

| Cooling Rate | Critical for crystallinity.[2] | Slow cooling (1-5°C/hour) allows the flexible linkers to organize into the lowest energy conformation without trapping defects. |

| Solvent Ratio | Water/Ethanol or Water/DMF mixtures modulate solubility. | Pure water often yields dense phases. Adding ethanol can act as a template, stabilizing the open-pore structure. |

Master Protocol: Synthesis of [Zn(bdc)(bpe)]

A model system for a pillared-layer breathing MOF.

-

Metal Node: Zn(II)

-

Anionic Linker: 1,4-Benzenedicarboxylic acid (H₂bdc)

Phase A: Precursor Preparation

-

Stoichiometry: Calculate a molar ratio of 1:1:0.5 (Metal : Pyridine Linker : Dicarboxylate Linker) or 1:1:1 depending on the desired topology.

-

Standard Mix: 1.0 mmol Zn(NO₃)₂·6H₂O + 1.0 mmol H₂bdc + 1.0 mmol bpe.

-

-

Solvent System: Prepare a 1:1 (v/v) mixture of H₂O and Ethanol . The ethanol acts as a structure-directing agent.

-

Deprotonation: Add H₂bdc to the solvent. Add 2.0 mmol of NaOH (0.1 M solution) dropwise under stirring until the acid dissolves. Check pH: Target 6.5 - 7.0.

Phase B: Hydrothermal Assembly

-

Mixing: Add the Zn(NO₃)₂ and bpe to the deprotonated H₂bdc solution. Stir vigorously for 30 minutes at room temperature. A turbid suspension may form.

-

Encapsulation: Transfer the suspension into a Teflon-lined stainless steel autoclave .

-

Fill Factor: Ensure the autoclave is 50-60% full. Overfilling risks dangerous pressure spikes; underfilling affects vapor pressure equilibrium.

-

-

Thermal Treatment: Seal the autoclave and place it in a programmable oven.

-

Ramp Up: 2°C/min to 140°C .

-

Dwell: Hold at 140°C for 72 hours .

-

Ramp Down:Critical Step. Cool at 0.1°C/min (approx 5°C/hour) to Room Temperature. Fast cooling will result in amorphous powder or the wrong conformer.

-

Phase C: Isolation and Activation

-

Filtration: Filter the resulting block-shaped crystals.

-

Washing: Wash 3x with DMF (to remove unreacted ligand) and 3x with Ethanol.

-

Activation (Solvent Exchange): Flexible MOFs are prone to pore collapse upon drying.

-

Soak crystals in absolute ethanol for 3 days, refreshing solvent every 24 hours.

-

Optional but Recommended: Supercritical CO₂ drying.

-

Alternative: Vacuum dry at mild heat (60°C) for 12 hours. Do not overheat (>150°C) immediately, as the framework may collapse before solvent leaves.

-

Visualization of Synthesis Logic

Caption: Workflow for the hydrothermal synthesis of flexible MOFs, emphasizing the critical cooling and activation steps to prevent structural collapse.

Mechanism: The "Breathing" Effect

The utility of these MOFs in drug delivery relies on the structural transition between "Narrow Pore" (np) and "Large Pore" (lp) forms.

Caption: The reversible structural transformation (Breathing) triggered by guest molecules or environmental stimuli.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Amorphous Powder | Nucleation was too fast or cooling was too fast. | Decrease reaction temperature by 10°C; Reduce cooling rate; Check pH (too high pH precipitates hydroxides). |

| Dense Phase (No Porosity) | Interpenetration occurred. | Lower the concentration of reactants; Increase the Ethanol:Water ratio (ethanol templates larger pores). |

| Crystal Collapse | Activation was too harsh. | Avoid direct heating of wet crystals. Use solvent exchange (Methanol) followed by gentle vacuum. |

| Low Yield | Incomplete deprotonation. | Verify the pH of the precursor solution is near neutral (6-7) before heating. |

Application Case: Drug Delivery

Protocol for Drug Loading (Post-Synthetic):

-

Activation: Ensure MOF is fully activated (solvent-free).

-

Impregnation: Suspend 100 mg of MOF in a concentrated solution of the drug (e.g., 5-Fluorouracil or Ibuprofen) in hexane or ethanol.

-

Breathing Trigger: Stir for 24-48 hours. The high concentration gradient forces the "breathing" transition, opening pores to accept the drug.

-

Encapsulation: Filter and wash the surface. Upon drying, the framework may contract, effectively "locking" the drug inside until physiological conditions trigger release.

References

-

Flexible MOF Synthesis & Mechanism

- Horike, S., Shimomura, S., & Kitagawa, S. (2009). Soft porous crystals.

-

Hydrothermal Protocol for Zn-bpe MOFs

-

Banerjee, D., et al. (2013). Zn-MOFs Containing Flexible α,ω-Alkane Dicarboxylates and 1,2-Bis(4-pyridyl)ethane Ligands.[3] Crystal Growth & Design.

-

-

Drug Delivery Applications

-

Breathing Effect & Thermodynamics

-

Modulated Hydrothermal Synthesis

- Wang, Y., et al. (2022). Modulated Hydrothermal Chemistry of Metal–Organic Frameworks.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

Layer-by-layer assembly techniques using 4-(2-pyridin-4-yloxyethoxy)pyridine

Application Note: Precision Engineering of Coordination Polymer Thin Films via Layer-by-Layer Assembly using 4-(2-pyridin-4-yloxyethoxy)pyridine

Executive Summary

This application note details the protocol for the Layer-by-Layer (LbL) assembly of surface-coordinated metal-organic frameworks (SURMOFs) and coordination polymer thin films (CPTFs) utilizing 4-(2-pyridin-4-yloxyethoxy)pyridine (commonly abbreviated as BPOE or 1,2-bis(4-pyridyloxy)ethane ) as a ditopic organic linker.

Unlike rigid linkers (e.g., 4,4'-bipyridine), BPOE possesses an ethoxy backbone that introduces conformational flexibility. This characteristic is critical for generating "adaptive" thin films capable of undergoing reversible structural transformations upon guest inclusion, making them ideal candidates for selective gas separation membranes , dielectric interlayers , and chemo-resistive sensors .

Technical Background & Mechanism

The Molecule: 4-(2-pyridin-4-yloxyethoxy)pyridine

-

IUPAC Name: 1,2-bis(4-pyridyloxy)ethane

-

Role: Ditopic Ligand (Lewis Base)

-

Key Feature: The central

chain provides rotational freedom, allowing the pyridine nitrogen atoms to adopt anti or gauche conformations depending on the metal center's coordination geometry.

Assembly Mechanism: Coordination LbL (CLbL)

Traditional LbL relies on electrostatic attraction between polyelectrolytes. In contrast, this protocol utilizes Coordination Layer-by-Layer (CLbL) assembly. The film growth is driven by the formation of coordination bonds between the nitrogen of the BPOE pyridine rings and transition metal ions (e.g.,

Thermodynamic Driver: The high formation constant (

Mechanistic Pathway Diagram

Figure 1: Schematic of the sequential coordination layer-by-layer (CLbL) deposition cycle.

Experimental Protocol

Safety Note: Pyridine derivatives can be toxic and irritants. Perform all steps in a fume hood. Handle metal salts (especially Palladium) with care.

Materials & Reagents

| Component | Specification | Purpose |

| Ligand | 4-(2-pyridin-4-yloxyethoxy)pyridine (>98%) | Organic Linker |

| Metal Source | Zinc Acetate Dihydrate ( | Metallic Node |

| Solvent | Ethanol (Absolute) or Methanol | Carrier Solvent |

| Substrate | Au-coated Silicon or Quartz slides | Support Surface |

| Anchor | 11-Mercaptoundecanoic acid (MUA) | Self-Assembled Monolayer (SAM) |

Substrate Functionalization (The Foundation)

Rationale: Direct deposition on bare gold is unstable. A carboxylate-terminated SAM mimics the BPOE ligand's binding capability, ensuring the first metal layer anchors firmly.

-

Clean Substrate: Sonicate Au slides in acetone, then ethanol (10 min each). Treat with UV/Ozone for 20 min to remove organic contaminants.

-

SAM Formation: Immerse clean Au slides in a 1 mM ethanolic solution of 11-Mercaptoundecanoic acid (MUA) for 24 hours.

-

Rinse: Rinse copiously with ethanol to remove unbound thiols. Dry under

stream.

Layer-by-Layer Assembly Cycle

This process can be automated using a dipping robot or performed manually.

Step A: Metal Node Deposition

-

Prepare a 10 mM solution of

in ethanol. -

Immerse the functionalized substrate into the metal solution for 10–20 minutes .

-

Mechanism: The carboxylate groups on the SAM coordinate with

ions.

-

-

Washing (Critical): Immerse in pure ethanol for 2 minutes (repeat 2x).

-

Why: Removes excess metal salts that would otherwise cause bulk precipitation (dust) rather than film growth.

-

Step B: BPOE Ligand Deposition

-

Prepare a 10 mM solution of 4-(2-pyridin-4-yloxyethoxy)pyridine in ethanol.

-

Immerse the metal-terminated substrate into the ligand solution for 20–40 minutes .

-

Mechanism: The pyridine nitrogens coordinate to the apical sites of the surface-bound Zinc ions. The flexible ether linker extends away from the surface.

-

-

Washing: Immerse in pure ethanol for 2 minutes (repeat 2x).

Step C: Cycling

-

Repeat Steps A and B for the desired number of cycles (typically 10–50 cycles).

-

Growth rate is approximately 0.8 – 1.2 nm per cycle depending on the tilt angle of the BPOE ligand.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are recommended:

| Technique | Expected Observation | Interpretation |

| UV-Vis Spectroscopy | Linear increase in absorbance at | Confirms linear, controlled growth (Beer-Lambert Law adherence). |

| Ellipsometry | Stepwise thickness increase. | Verifies film thickness; BPOE layers are typically thicker than rigid linkers due to flexibility. |

| XRD (Out-of-Plane) | Bragg peaks corresponding to the (001) or (002) planes. | Indicates crystallinity and preferred orientation relative to the substrate. |

| Contact Angle | Oscillating values (e.g., Metal-rich surface is hydrophilic; Ligand-rich surface is hydrophobic). | Confirms the stepwise nature of the surface termination. |

Troubleshooting & Optimization

Issue: "Foggy" or Rough Films

-

Cause: Bulk precipitation in the solution or insufficient washing.

-

Solution: Increase washing time between steps. Ensure metal and ligand solutions are not cross-contaminated.

Issue: Non-Linear Growth

-

Cause: Desorption of the film during the washing step.

-

Solution: The Zn-Pyridine bond is labile. If the solvent is too polar or acidic, it may strip the film. Switch to a non-protic solvent like acetonitrile if ethanol causes stripping, or switch to a stronger metal node like

(though this is more expensive).

Issue: Lack of Crystallinity

-

Cause: Rapid deposition locking the flexible BPOE into disordered states.

-

Solution: Increase the immersion time in the ligand solution to allow the flexible ether chain to thermodynamically equilibrate into the most stable packing arrangement.

References

-

Gu, Z. G., et al. (2019). "Surface-Mounted Metal-Organic Frameworks for Photon Upconversion." Angewandte Chemie International Edition. Link

- Context: Demonstrates the use of LbL assembly for constructing precise coordin

-

Makiura, R., et al. (2010). "Surface-Confined Assembly of Ultrathin Films of Coordination Polymers." Materials (MDPI). Link

- Context: Provides foundational protocols for the assembly of pyridine-based linkers on functionalized surfaces.

-

Bétard, A., & Fischer, R. A. (2012). "Metal-Organic Framework Thin Films: From Fundamentals to Applications." Chemical Reviews. Link

- Context: A comprehensive review covering the thermodynamics and kinetics of coordin

-

Organic Syntheses. (2001). "Synthesis of Pyridine Derivatives." Organic Syntheses, Coll. Vol. 10. Link

- Context: Reference for the fundamental chemistry and stability of pyridine-ether linkages.

Application Note: 4-(2-pyridin-4-yloxyethoxy)pyridine (BPOE) in Supramolecular Hydrogels

This Application Note and Protocol Guide details the use of 4-(2-pyridin-4-yloxyethoxy)pyridine (referred to herein as BPOE ) as a supramolecular cross-linking agent.

This ditopic ligand, characterized by two electron-rich pyridine rings separated by a flexible ethylene glycol ether spacer, is ideal for constructing stimuli-responsive hydrogels . It functions primarily through hydrogen bonding (with carboxylated polymers) or metal-ligand coordination (with transition metals), offering reversible, self-healing properties suitable for injectable drug delivery and tissue engineering.

Introduction & Mechanism of Action

4-(2-pyridin-4-yloxyethoxy)pyridine (BPOE) is a bifunctional cross-linker (Structure: Py-O-CH₂-CH₂-O-Py). Unlike covalent cross-linkers (e.g., MBA, glutaraldehyde) that form permanent, brittle networks, BPOE facilitates dynamic cross-linking .

Key Mechanisms

-

Hydrogen Bonding (pH-Responsive): In acidic to neutral conditions, the pyridine nitrogens of BPOE act as hydrogen bond acceptors for carboxylic acid groups on polymers like Poly(acrylic acid) (PAA) . This interaction forms a physical network that dissociates at high pH (deprotonation of COOH) or very low pH (protonation of Pyridine), allowing for pH-triggered drug release.

-

Metal-Ligand Coordination (Self-Healing): BPOE coordinates with transition metal ions (e.g., Zn²⁺, Ag⁺, Pd²⁺ ) to form metallo-supramolecular networks. The metal ion acts as a "node," binding the BPOE and polymer-bound ligands. These bonds are thermodynamically stable yet kinetically labile, enabling the hydrogel to self-heal after shear stress (e.g., injection).

Diagram: Cross-linking Mechanisms

Caption: Logical flow of BPOE cross-linking via Hydrogen Bonding (Green) and Metal Coordination (Yellow).

Material Preparation

If BPOE is not available commercially in the required purity, it must be synthesized from 4-chloropyridine.

Protocol A: Synthesis of BPOE Cross-linker

Objective: Synthesize 1,2-bis(pyridin-4-yloxy)ethane. Precursors: 4-Chloropyridine hydrochloride, Ethylene glycol (or PEG-200 for longer chains), Sodium Hydride (NaH).

Step-by-Step Synthesis:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve Ethylene Glycol (1.0 eq) in anhydrous DMF .

-

Deprotonation: Add NaH (2.5 eq) slowly at 0°C. Stir for 30 min to generate the dialkoxide.

-

Coupling: Add 4-Chloropyridine Hydrochloride (2.2 eq) portion-wise.

-

Reaction: Heat to 80–100°C for 12–24 hours.

-

Work-up: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from Acetone/Hexane or purify via column chromatography (Silica, MeOH:DCM).

-

Validation: Confirm structure via ¹H-NMR (Look for ethylene protons ~4.4 ppm and pyridine protons ~6.9/8.4 ppm).

Hydrogel Formulation Protocols

Protocol B: pH-Responsive PAA-BPOE Hydrogel

Application: Oral drug delivery (protects cargo in stomach, releases in intestine) or injectable depots.

| Reagent | Concentration | Role |

| Poly(acrylic acid) (PAA) | 4–10 wt% (MW ~450 kDa) | Polymer Backbone |

| BPOE | 1–5 wt% | Cross-linker |

| Ethanol/Water | 1:1 v/v | Solvent |

Procedure:

-

Polymer Solution: Dissolve PAA in the Ethanol/Water mixture. Stir until clear.

-

Cross-linker Solution: Dissolve BPOE in a minimum volume of Ethanol.

-

Gelation: Add the BPOE solution dropwise to the PAA solution under vigorous stirring.

-

Observation: The mixture will instantly become turbid and viscous due to rapid H-bonding.

-

Homogenization: Sonicate for 5 mins to remove bubbles and ensure uniformity.

-

Equilibration: Allow the gel to set at room temperature for 24 hours.

Mechanism Check:

-

Self-Validation: The gel should dissolve or swell significantly if 1M NaOH is added (disrupting H-bonds).

Protocol C: Metallo-Supramolecular (Zn²⁺) Hydrogel

Application: Self-healing tissue scaffolds.

| Reagent | Concentration | Role |

| PAA (neutralized) | 5 wt% | Ligand Backbone |

| Zn(OAc)₂ or ZnCl₂ | 20–50 mM | Coordination Node |

| BPOE | 20–50 mM | Bridging Ligand |

| PBS Buffer (pH 7.4) | Solvent | Physiological Medium |

Procedure:

-

Base Layer: Prepare a 5 wt% solution of Sodium Polyacrylate (or neutralized PAA) in PBS.

-

Ligand Doping: Add BPOE to the polymer solution. (Note: BPOE has low water solubility; pre-dissolve in a small amount of DMSO if necessary, keeping DMSO <5% final vol).

-

Cross-linking: Add the Zinc salt solution dropwise.

-

Curing: A white/translucent hydrogel forms immediately.

-

Annealing: Heat the gel to 50°C for 30 mins and cool to RT to reorganize the metal-ligand domains for maximum toughness.

Characterization & Validation

Rheological Analysis (Oscillatory Sweep)

-

Instrument: Rheometer with parallel plate geometry (20mm).

-

Test: Strain sweep (0.1% to 1000%) at 1 Hz.

-

Expected Result:

-

Linear Viscoelastic Region (LVR): G' (Storage Modulus) > G'' (Loss Modulus).

-

Critical Strain: At high strain (>100%), G'' should overtake G' (gel-sol transition).

-

Recovery: Upon returning to 0.1% strain, G' should recover to >90% of initial value within seconds (demonstrating self-healing).

-

Swelling Ratio (pH Dependence)

-

Method: Gravimetric analysis.

-

Protocol: Lyophilize gel → Weigh (

) → Immerse in buffers (pH 2, 7, 10) → Weigh at intervals ( -

Calculation:

. -

Expectation: High swelling at pH > 7 (repulsion of COO⁻ groups and loss of H-bonding with BPOE).

Scanning Electron Microscopy (SEM)

-

Preparation: Lyophilize the hydrogel. Sputter coat with Gold/Palladium.

-

Observation: Look for a porous, honeycomb network. BPOE-cross-linked gels typically show smaller pore sizes compared to pure PAA due to increased cross-link density.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation instead of Gelation | Cross-linking too rapid or BPOE concentration too high. | Reduce BPOE concentration or add it more slowly. Use a co-solvent (Ethanol). |

| Gel is too weak (Low G') | Insufficient cross-linking density. | Increase Polymer wt% or BPOE:Polymer molar ratio. Add Zn²⁺ ions.[1] |

| BPOE not dissolving | Hydrophobicity of the pyridine-ether. | Dissolve BPOE in small volume of Ethanol or DMSO before adding to aqueous phase. |

| No pH response | High ionic strength shielding interactions. | Perform swelling tests in low-salt buffers (10mM) rather than high-salt PBS initially. |

References

-

Synthesis of Pyridine-Ether Ligands: Satou, M., et al. "Pyridines Bearing Poly(ethylene glycol) Chains: Synthesis and Use as Ligands." Kyoto University Research Information Repository. [Link]

-

Supramolecular Hydrogel Mechanisms: Takashima, Y., et al. "Supramolecular hydrogels formed from poly(viologen) cross-linked with cyclodextrin dimers." Beilstein Journal of Organic Chemistry, 2012. [Link]

-

Metal-Ligand Coordination in Hydrogels: Higgins, S., et al. "Self-Healing Metallo-Supramolecular Hydrogel Based on Specific Ni2+ Coordination." Macromolecular Rapid Communications, 2020.[2] [Link]

-

General Properties of Bis-Pyridyl Cross-linkers: Adarsh, N. N., et al. "A New Series of ZnII Coordination Polymer Based Metallogels Derived from Bis-pyridyl-bis-amide Ligands." Crystal Growth & Design, 2010. [Link]

Sources

Application Note: Catalytic Architectures of 1,2-Bis(pyridin-4-yloxy)ethane Metal Complexes

This application note details the catalytic utility and experimental protocols for metal complexes incorporating the flexible ditopic ligand 4-(2-pyridin-4-yloxyethoxy)pyridine , chemically known as 1,2-bis(pyridin-4-yloxy)ethane (abbreviated as 4-bpoe or L ).

Executive Summary

The ligand 1,2-bis(pyridin-4-yloxy)ethane (4-bpoe) is a flexible, ditopic bridging ligand featuring two pyridine rings connected by an ethylene glycol-like spacer (-O-CH₂-CH₂-O-). Unlike rigid linkers (e.g., 4,4'-bipyridine), the ether linkage in 4-bpoe imparts conformational freedom (anti/gauche rotamers), enabling the self-assembly of diverse metallo-supramolecular architectures, including discrete metallomacrocycles (with Pd²⁺/Pt²⁺) and 1D/2D coordination polymers (with Zn²⁺/Cu⁺/Co²⁺).

These complexes are increasingly utilized in:

-

Photocatalysis: Degradation of organic pollutants (e.g., Methylene Blue, Rhodamine B) via light-harvesting metal-organic frameworks (MOFs).

-

Supramolecular Catalysis: Discrete Pd(II) macrocycles acting as hosts for transient catalytic states.

-

Luminescent Sensing: Detection of nitroaromatics and metal ions via fluorescence quenching (often a precursor to catalytic turnover).

Ligand Chemistry & Coordination Modes

The catalytic efficacy of 4-bpoe complexes stems from the ligand's ability to adopt specific conformations that dictate pore size and channel topology in the final material.

-

Anti-Conformation: Favors the formation of linear 1D chains or large molecular rectangles (e.g., with linear metals like Ag⁺ or square-planar Pd²⁺).

-

Gauche-Conformation: Favors the formation of helices or discrete loops, often leading to interpenetrated networks that enhance stability but may restrict pore access.

DOT Diagram: Ligand Structure & Coordination Logic

Caption: Coordination logic of 4-bpoe. The flexible ether spacer allows access to distinct topologies (Macrocycles vs. Polymers) driving specific catalytic applications.

Case Study 1: Photocatalytic Degradation of Organic Dyes

Coordination polymers containing 4-bpoe and d¹⁰ metals (Zn²⁺, Cd²⁺) or Cu(I) clusters exhibit semiconducting properties suitable for photocatalysis. The ligand acts as an antenna, absorbing UV/visible light and transferring energy to the metal center (LMCT), generating reactive oxygen species (ROS) that degrade organic dyes.

Mechanism

-

Excitation: Light absorption generates an electron-hole pair (e⁻/h⁺).

-

Migration: Electrons migrate to the metal cluster (LUMO); holes remain on the ligand (HOMO).

-

Reaction:

- (Superoxide radical)

- (Hydroxyl radical)

-

Degradation: Radicals attack the dye (e.g., Methylene Blue), breaking conjugated bonds.

Experimental Protocol: Synthesis & Catalysis

A. Synthesis of [Cu₂I₂(4-bpoe)₂]ₙ (Representative Protocol) Note: Adapted from protocols for the 3-pyridyl analogue which shows high efficacy.

-

Reagents:

-

CuI (0.5 mmol, 95 mg)

-

4-bpoe (0.5 mmol, 108 mg)

-

Acetonitrile (10 mL)

-

-

Procedure:

-

Mix CuI and 4-bpoe in a 20 mL Teflon-lined autoclave.

-

Add Acetonitrile.

-

Heat at 120°C for 48 hours .

-

Cool slowly (5°C/h) to room temperature.

-

Filter the yellow/orange crystals, wash with ethanol, and dry in air.

-

B. Photocatalytic Activity Test

-

Setup: 50 mL quartz reactor with a Xenon arc lamp (300W) equipped with a UV-cutoff filter (if visible light is desired) or full spectrum.

-

Preparation:

-

Prepare a 10 mg/L solution of Methylene Blue (MB) in water.

-

Add 20 mg of the catalyst powder to 50 mL of dye solution.

-

-

Equilibrium: Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium.

-

Irradiation: Turn on the lamp. Maintain temperature at 25°C using a water jacket.

-

Sampling:

-

Aliquot 3 mL every 15 minutes.

-

Centrifuge to remove catalyst.

-

Measure Absorbance at

(664 nm for MB).

-

-

Calculation: Degradation Efficiency

.

DOT Diagram: Photocatalytic Workflow

Caption: Workflow for evaluating the photocatalytic activity of 4-bpoe metal complexes.

Case Study 2: Supramolecular Assembly (Pd-Macrocycles)

The 4-bpoe ligand is ideal for constructing Metallo-Supramolecular Macrocycles of the type

Protocol: Self-Assembly of [Pd₂(4-bpoe)₂(dppp)₂]⁴⁺ Reference: Adapted from Schalley et al. (Freie Universität Berlin).

-

Precursor: [(dppp)Pd(OTf)₂] (dppp = 1,3-bis(diphenylphosphino)propane).[1]

-

Note: The cis-blocked Pd(II) corner dictates a 90° geometry.

-

-

Ligand: 4-bpoe (1 equivalent).

-

Solvent: DMSO or Acetone.

-

Procedure:

-

Dissolve 10 mg of [(dppp)Pd(OTf)₂] in 1.0 mL DMSO-d₆ (for NMR monitoring) or Acetone.

-

Add 1 equivalent of 4-bpoe.

-

Stir at Room Temperature for 12-24 hours .

-

The formation of the discrete

macrocycle is thermodynamically driven.

-

-

Characterization:

-

¹H NMR: Look for downfield shifts of the

-pyridyl protons (indicating coordination to Pd). -

ESI-MS: Confirm the mass of the

cation (often observed as

-

Comparative Data: Catalytic Potential

| Feature | 4-bpoe (This Ligand) | 4,4'-Bipyridine (Rigid Analog) | Impact on Catalysis |

| Flexibility | High (Ether spacer) | None (Rigid) | 4-bpoe allows "breathing" frameworks and adaptive guest binding. |

| Pore Size | Tunable (Anti/Gauche) | Fixed | 4-bpoe can trap larger organic dyes for degradation. |

| Solubility | Moderate | Low | 4-bpoe complexes often show better dispersibility in catalytic media. |

| Electronic | Ether oxygen donates e⁻ | Conjugated system | Ether linkage breaks conjugation, localizing excited states (advantageous for specific photoredox pathways). |

References

-

Schalley, C. A., et al. (2011).[1] Self-Assembly of Metallo-Supramolecular Architectures and Mass Spectrometry. Freie Universität Berlin.[1] (Describes the synthesis of Pd(II) macrocycles with 1,2-bis(pyridin-4-yloxy)ethane).

-

Li, J., et al. (2025).[2] Narrow Band Gap Hybrid Copper(I) Iodides: Designer Materials for Optoelectronic Applications. ACS Publications. (Describes Cu(I) hybrids with the related 3-bpoe ligand for photocatalysis).

-

BenchChem. (2025). Application Notes for Pyridin-4-ol and Derivatives in Coordination Chemistry. (General protocols for synthesis).

Sources

Application Note: Controlling Topology in Coordination Networks via Conformational Engineering of 4-(2-pyridin-4-yloxyethoxy)pyridine

Executive Summary

The rational design of metal-organic frameworks (MOFs) and coordination polymers relies heavily on the geometric predictability of organic linkers. However, utilizing flexible N-donor ligands such as 4-(2-pyridin-4-yloxyethoxy)pyridine (commonly abbreviated as bpoe or 1,2-bis(pyridin-4-yloxy)ethane) introduces a dynamic paradigm: conformational engineering . By manipulating crystallization conditions, researchers can force the flexible -O-CH₂-CH₂-O- aliphatic spacer into specific thermodynamic minimums (anti vs. gauche conformations). This application note provides a comprehensive, self-validating guide to directing the self-assembly of this flexible ligand into distinct macroscopic topologies (2D grids vs. 3D interpenetrated networks) by controlling solvent polarity, counterion steric hindrance, and metal node geometry.

Mechanistic Principles of Conformational Engineering

The structural versatility of coordination networks built with flexible ligands is governed by supramolecular isomerism. As demonstrated in analogous flexible spacer systems , aliphatic chains can supply a variety of structural conformations that directly dictate the final network topology.

Ligand Flexibility & Causality

The bpoe ligand features two ether oxygen atoms linked by an ethylene bridge. Rotation around the C–C and C–O bonds allows the ligand to adopt two primary extremes:

-

Anti (Extended) Conformation : The pyridyl rings point in opposite directions (torsion angle ≈ 180°).

-

Gauche (Bent) Conformation : The pyridyl rings fold toward each other (torsion angle ≈ 60°).

Spacer-directed self-assembly is the key factor governing these molecular architectures . The ability of flexible ligands to adapt their conformation is critical for accommodating conversion strain during crystal growth .

Solvent and Counterion Templating

-

Protic Solvents & Steric Blocking (Favors Anti) : In highly protic solvent mixtures (e.g., Methanol/Water), hydrogen bonding creates a bulky solvation shell around the ether oxygens, forcing the ligand into an extended anti conformation to minimize steric repulsion. When paired with strongly coordinating, linear pseudohalides like thiocyanate (NCS⁻), the anions block the equatorial sites of the metal center (e.g., Co²⁺). The anti-ligands are forced to bridge axially, resulting in a 2D Grid Network .

-